molecular formula C11H23NO B13257954 (1-Cyclohexylethyl)(2-methoxyethyl)amine

(1-Cyclohexylethyl)(2-methoxyethyl)amine

Cat. No.: B13257954
M. Wt: 185.31 g/mol
InChI Key: FKLMHNUOFFNTRG-UHFFFAOYSA-N
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Description

(1-Cyclohexylethyl)(2-methoxyethyl)amine is an organic compound with the molecular formula C11H23NO It is a secondary amine characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexylethyl)(2-methoxyethyl)amine typically involves the reaction of cyclohexyl ethylamine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to control the reaction parameters, such as temperature, pressure, and flow rates. This ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexylethyl)(2-methoxyethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents, with the reactions conducted in the presence of a base.

Major Products Formed

    Oxidation: Oximes, ketones

    Reduction: Amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

(1-Cyclohexylethyl)(2-methoxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Cyclohexylethyl)(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A primary amine with a similar cyclohexyl group.

    2-Methoxyethylamine: A primary amine with a similar methoxyethyl group.

    N-Cyclohexylethylamine: A secondary amine with a similar structure but lacking the methoxyethyl group.

Uniqueness

(1-Cyclohexylethyl)(2-methoxyethyl)amine is unique due to the combination of the cyclohexyl and methoxyethyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-cyclohexyl-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H23NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3

InChI Key

FKLMHNUOFFNTRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)NCCOC

Origin of Product

United States

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